molecular formula C9H15N3O B1422930 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine CAS No. 1311315-58-8

2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine

Cat. No.: B1422930
CAS No.: 1311315-58-8
M. Wt: 181.23 g/mol
InChI Key: HWQFITQMUYFYKG-UHFFFAOYSA-N
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Description

2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine is an organic compound with the molecular formula C9H15N3O It is a heterocyclic compound containing both a pyrazole and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine typically involves the reaction of 4-methyl-1H-pyrazole with morpholine in the presence of a suitable base. One common method involves the use of sodium hydride (NaH) as a base in an aprotic solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrazole ring is alkylated by the morpholine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the morpholine ring.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-Methyl-1H-pyrazole
  • Morpholine derivatives

Uniqueness

2-[(4-methyl-1H-pyrazol-1-yl)methyl]morpholine is unique due to its dual functionality, combining the properties of both pyrazole and morpholine rings. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

2-[(4-methylpyrazol-1-yl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-4-11-12(6-8)7-9-5-10-2-3-13-9/h4,6,9-10H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQFITQMUYFYKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233921
Record name Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311315-58-8
Record name Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311315-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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